

A Comparative Guide to Certified Reference Materials for N,N-Didesmethylvenlafaxine

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Compound of Interest

Compound Name: **N,N-Didesmethylvenlafaxine**

Cat. No.: **B022065**

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In the analytical landscape of pharmaceutical development and quality control, the accuracy of quantitative analysis hinges on the quality of the reference materials used. **N,N-Didesmethylvenlafaxine**, a metabolite of the widely used antidepressant venlafaxine, is a critical analyte in pharmacokinetic, drug metabolism, and impurity profiling studies. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for **N,N-Didesmethylvenlafaxine**, offering an objective look at their specifications, supporting data, and the methodologies employed for their certification.

Comparison of Commercially Available N,N-Didesmethylvenlafaxine CRMs

The selection of an appropriate CRM is paramount for ensuring the traceability, accuracy, and reliability of analytical measurements. Several reputable suppliers offer **N,N-Didesmethylvenlafaxine** reference materials, with varying levels of certification and characterization. Below is a summary of key quantitative data from prominent suppliers.

Supplier	Product Name/Number	Form	Purity/Concentration	Uncertainty	Certification
LGC Standards	rac N,O-Didesmethyl Venlafaxine (TRC-D296763)	Neat	>95% (HPLC)	Not explicitly stated on product page	Characterized under ISO/IEC 17025[1]
Cerilliant (a brand of MilliporeSigma)	N,N-Didesmethylvenlafaxine solution	Solution	To be obtained from CoA	Stated on CoA	ISO 17034, ISO/IEC 17025[2][3]
GLP Pharma Standards	Venlafaxine O-Desmethyl N,N-Didesmethyl Impurity	Neat	Stated on CoA	Not explicitly stated	ISO 9001:2015, ISO 17034:2016[4]
SynZeal Research	Didesmethyl Desvenlafaxine (USP) (SZ-D039003)	Neat	Stated on CoA	Not explicitly stated	Characterization data provided[5]

Note: The availability of specific quantitative data such as purity, concentration, and uncertainty often requires accessing the Certificate of Analysis (CoA) for a specific lot number from the supplier. Cerilliant and LGC Standards are known for providing comprehensive CoAs with detailed information on traceability and uncertainty budgets.[1][2][3][6] GLP Pharma Standards also provides a full suite of analytical data with their products, including ¹HNMR, Mass, HPLC, IR, and TGA.[4]

Experimental Protocols for Characterization

The certification of a reference material relies on a battery of analytical tests to confirm its identity, purity, and concentration. Below are representative experimental protocols for the key

analyses used in the characterization of **N,N-Didesmethylvenlafaxine** CRMs.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of **N,N-Didesmethylvenlafaxine**.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to elucidate the chemical structure and confirm the identity of the compound by comparing the observed chemical shifts and coupling constants with the expected structure.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of the **N,N-Didesmethylvenlafaxine** reference material and for separating it from any related impurities.

- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
 - Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol). For example, a mobile phase of methanol:water (35:65, v/v) adjusted to pH 2.5 with phosphoric acid has been reported.[7][8]
 - Flow Rate: Typically 1.0 - 2.0 mL/min.[7][8]
 - Detection: UV detection at a suitable wavelength (e.g., 226 nm) or fluorescence detection (e.g., $\lambda_{\text{ex}} 200 \text{ nm} / \lambda_{\text{em}} 300 \text{ nm}$) for enhanced sensitivity.[7][8][9]
- Sample Preparation: A stock solution of the **N,N-Didesmethylvenlafaxine** reference material is prepared by accurately weighing the neat material and dissolving it in a suitable solvent, such as methanol or the mobile phase.

- System Suitability: Before analysis, the chromatographic system is evaluated for its suitability by injecting a standard solution and checking parameters such as peak asymmetry, theoretical plates, and resolution between the main peak and any adjacent impurity peaks.
- Purity Calculation: The purity is typically determined by the area normalization method, where the peak area of **N,N-Didesmethylvenlafaxine** is expressed as a percentage of the total peak area of all detected components.

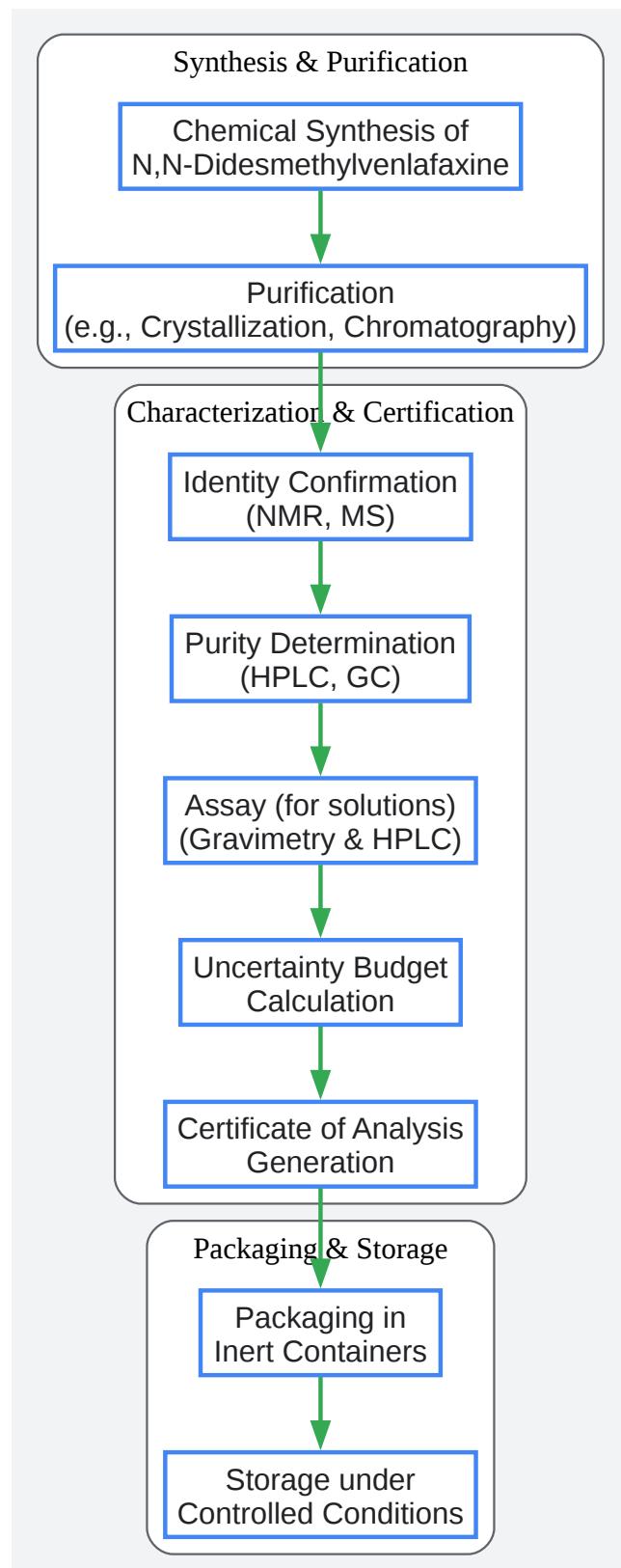
Assay (Concentration) of Solution CRMs

For CRMs supplied as solutions, the concentration is determined gravimetrically and verified by an independent analytical method, such as HPLC with external calibration.

- Gravimetric Preparation: The CRM solution is prepared by accurately weighing the neat **N,N-Didesmethylvenlafaxine** material and the solvent using calibrated balances.
- HPLC Analysis: The concentration of the prepared solution is confirmed by HPLC analysis against an independently prepared calibration curve using a well-characterized reference standard.

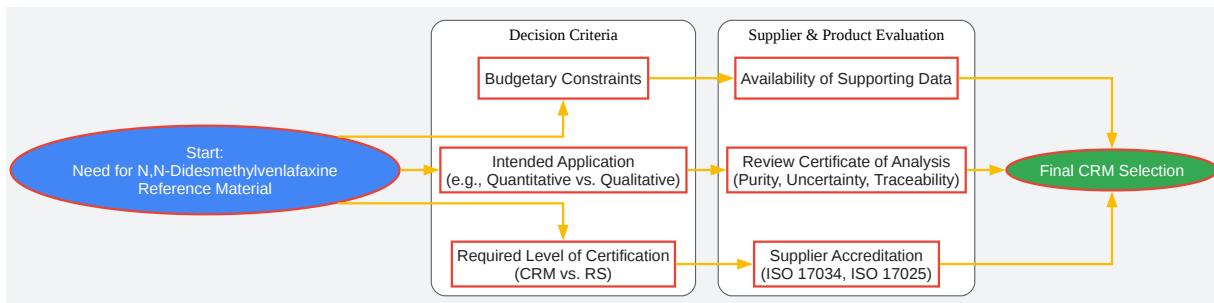
Visualizing the Workflow and Selection Process

To aid in understanding the processes involved in CRM certification and selection, the following diagrams are provided.



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Experimental workflow for CRM certification.



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